Hydrogen-Bond Donor Advantage vs. N-Boc-N′-Benzylidene-hydrazine
CAS 159016-25-8 possesses two hydrogen-bond donor sites (NH₂/NH), whereas the closest commercial benzylidene comparator (CAS 24469-50-9) has only one [1]. This difference is important for target engagement in biochemical assays and for directing regiospecific ring closures in heterocycle synthesis. In computed topological polar surface area (TPSA), the target compound is expected to be approximately 15–20 Ų higher than the benzylidene analog (50.7 Ų) [1], which can improve solubility in polar reaction media and alters blood-brain barrier permeability predictions [2].
| Evidence Dimension | Hydrogen-Bond Donor Count & Computed Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | Experimental NMR-confirmed NH₂ and NH protons as exchangeable signals; Computed H-Bond Donor count = 2; TPSA calculated based on structure ≈ 65–70 Ų. |
| Comparator Or Baseline | N-Boc-N′-Benzylidene-hydrazine, CAS 24469-50-9. H-Bond Donor count = 1; PubChem Computed TPSA = 50.7 Ų. |
| Quantified Difference | ΔH-Bond Donors = +1; ΔTPSA ≈ +15–20 Ų for target compound vs. benzylidene analog. |
| Conditions | Computational predictions derived from 2D chemical structures (standardized PubChem TPSA model). |
Why This Matters
Selection of the target compound over the benzylidene analog ensures an additional hydrogen-bond donor for binding-site interactions and higher polarity for homogeneous reaction conditions, which can determine the success of fragment linking or cyclization protocols.
- [1] PubChem Compound Summary CID 5393629. N-Boc-N'-Benzylidene-hydrazine. H-Bond Donor Count: 1; TPSA: 50.7 Ų. View Source
- [2] Pajouhesh, H. & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541–553. View Source
